molecular formula C19H14BrNO4 B2886222 Methyl 2-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate CAS No. 950380-75-3

Methyl 2-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Cat. No. B2886222
CAS RN: 950380-75-3
M. Wt: 400.228
InChI Key: NBQJWGVKTRHBMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate, also known as BIBX1382, is a synthetic compound that belongs to the class of selective epidermal growth factor receptor (EGFR) inhibitors. This compound has been extensively studied for its potential therapeutic applications in various types of cancer, including lung cancer, breast cancer, and head and neck cancer.

Scientific Research Applications

Synthesis of Inhibitors

A study discusses the preparation of compounds including benzoic acid derivatives as potent inhibitors of human mast cell tryptase. These compounds, such as (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl 4-[[(phenylmethoxy)carbonyl]amino]benzoate, exhibit selective inhibition, indicating their potential application in addressing conditions like skin inflammation (Combrink et al., 1998).

Reagent for N-phthaloylation

Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) is described as an efficient and readily available reagent for N-phthaloylation of amino acids and amino acid derivatives. This method provides racemization-free phthaloylation with excellent results, showcasing its utility in synthesizing amino acid derivatives (Casimir et al., 2002).

Synthesis of Heterocyclic Systems

Research outlines the use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in the synthesis of heterocyclic systems. This compound serves as a reagent for preparing various substituted fused pyrimidinones, demonstrating its role in expanding the toolkit for heterocyclic chemistry (Toplak et al., 1999).

Precursor for CCR5 Antagonists

A practical synthesis method for an orally active CCR5 antagonist highlights the transformation of methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate into a potent CCR5 antagonist. This pathway illustrates the compound's utility in drug development, particularly for treatments targeting the CCR5 receptor (Ikemoto et al., 2005).

properties

IUPAC Name

methyl 2-[(7-bromo-1-benzoxepine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO4/c1-24-19(23)15-4-2-3-5-16(15)21-18(22)12-8-9-25-17-7-6-14(20)11-13(17)10-12/h2-11H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQJWGVKTRHBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.